Product packaging for Cathepsin B Ssubstrate I,colorimetric(Cat. No.:CAS No. 201807-90-1)

Cathepsin B Ssubstrate I,colorimetric

Katalognummer: B1430089
CAS-Nummer: 201807-90-1
Molekulargewicht: 657.5 g/mol
InChI-Schlüssel: HNIGITPTGZVJOP-HRIAXCGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Definition and Chemical Identity of Z-Arg-Arg-pNA

Z-Arg-Arg-pNA (Nα-benzyloxycarbonyl-L-arginine-L-arginine-p-nitroanilide) is a chromogenic substrate specifically designed for detecting and quantifying the activity of cathepsin B, a lysosomal cysteine protease. Its chemical structure includes two arginine residues protected by a benzyloxycarbonyl (Z) group and a p-nitroanilide (pNA) moiety, which releases a yellow chromophore upon enzymatic cleavage. This substrate is critical for studying cathepsin B’s role in protein degradation, inflammation, and neurodegenerative diseases.

Key Chemical Properties

Property Value
Molecular Formula C₂₆H₃₆N₁₀O₆·2HCl
Molecular Weight 657.56 g/mol
CAS Number 201807-90-1
Sequence Z-Arg-Arg-pNA (Z=benzyloxycarbonyl, pNA=p-nitroanilide)

The substrate’s specificity arises from its arginine residues, which align with cathepsin B’s preference for basic amino acids at the P1 and P2 positions in the catalytic site.

Historical Development and Discovery as a Cathepsin B-Specific Substrate

Z-Arg-Arg-pNA emerged from early studies on p-nitroanilide-based substrates for proteolytic enzymes. The development of p-nitroanilide analogs, such as 5-amino-2-nitrobenzoic acid (Anb5,2), simplified the synthesis of peptide substrates. By the 1990s, researchers recognized the need for substrates that distinguished cathepsin B from other lysosomal proteases.

Key Milestones

  • 1980s–1990s : Initial use of p-nitroanilide derivatives to study protease activity, including cathepsins.
  • 2000s : Structural studies of cathepsin B revealed its unique occluding loop, which binds the C-terminal carboxyl group of substrates. This insight guided the design of Z-Arg-Arg-pNA.
  • 2010s : Validation of Z-Arg-Arg-pNA in neurodegenerative disease models, including traumatic brain injury and Alzheimer’s disease, where cathepsin B translocates to the cytosol.

Role in Lysosomal Cysteine Protease Research

Z-Arg-Arg-pNA is indispensable for studying cathepsin B’s dual enzymatic activities: endopeptidase (cleavage within peptides) and exopeptidase (removal of C-terminal residues). Its utility extends to:

  • Activity Assays : Quantifying cathepsin B’s enzymatic activity via absorbance at 405 nm after pNA release.
  • pH-Dependent Studies : Demonstrating cathepsin B’s activation at acidic lysosomal pH (4.5–5.5) and its cytosolic activity at neutral pH (7.2–7.4).
  • Structural Insights : Elucidating the interaction between the substrate’s arginine residues and the S1, S2 subsites in cathepsin B’s active site.

pH-Dependent Activity Profile

Condition Activity (Relative Units)
pH 5.5 (lysosomal) 1300-fold increase in vesicle-associated activity
pH 7.4 (cytosolic) Baseline activity

These findings highlight cathepsin B’s adaptability across cellular compartments and its role in pathology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38Cl2N10O6 B1430089 Cathepsin B Ssubstrate I,colorimetric CAS No. 201807-90-1

Eigenschaften

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIGITPTGZVJOP-HRIAXCGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cathepsin B Substrate I, colorimetric, involves the preparation of a peptide sequence, typically Z-Arg-Arg-pNA (benzyloxycarbonyl-arginyl-arginyl-p-nitroanilide). The synthesis begins with the protection of the amino groups of arginine residues, followed by coupling reactions to form the peptide bond. The final step involves the attachment of the p-nitroanilide group, which serves as the chromogenic moiety .

Industrial Production Methods

Industrial production of Cathepsin B Substrate I, colorimetric, follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The lyophilized product is then packaged under conditions that protect it from light and moisture to ensure stability .

Analyse Chemischer Reaktionen

Types of Reactions

Cathepsin B Substrate I, colorimetric, primarily undergoes hydrolysis reactions catalyzed by cathepsin B. The enzyme cleaves the peptide bond between the arginine residues, releasing p-nitroaniline, which produces a yellow color detectable by spectrophotometry .

Common Reagents and Conditions

The hydrolysis reaction typically occurs under acidic conditions, which are optimal for cathepsin B activity. Common reagents include buffer solutions to maintain the pH and reducing agents to ensure the enzyme remains in its active form .

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is responsible for the colorimetric change observed in the assay .

Wissenschaftliche Forschungsanwendungen

Cathepsin B is a thiol protease that participates in intracellular protein degradation and turnover . It has been implicated in tumor invasion and metastasis and is considered a prognostic marker for various cancers, including melanoma, glioma, and cancers of the brain, breast, colon, esophagus, gastric region, lung, ovary, and thyroid .

Assay Kits and Substrates

  • Magic Red Assay Kit: The Magic Red Cathepsin B Assay Kit ab270772 from Abcam uses a cell-permeable substrate that becomes fluorescent upon cleavage by Cathepsin B . The signal intensifies as enzyme activity progresses, allowing researchers to observe color development over time. The kit offers a simple, fast protocol without requiring lysis or permeabilization steps and can be analyzed using fluorescence microscopy or a fluorescence plate reader . The substrate is non-cytotoxic and fluoresces red when cleaved by active cathepsin enzymes .
  • Colorimetric Assay: A colorimetric assay using gold nanoparticles (AuNPs) has been developed for the selective and straightforward detection of cathepsin B and its inhibitors . This assay utilizes a cathepsin B-specific substrate, N,N'-diBoc-dityrosine-glycine-phenylalanine-3-(methylthio)propylamine (DBDY-Gly-Phe-MTPA). Cathepsin B-catalyzed hydrolysis of DBDY-Gly-Phe-MTPA produces Phe-MTPA, which leads to the aggregation of gold nanoparticles (AuNPs), resulting in a color change from red to blue .
  • Substrate for Kinetic Studies: Z-Arg-Arg-NNap (benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide) is a specific and sensitive substrate for cathepsin B, suitable for kinetic studies .

Inhibition Studies

  • Leupeptin: Leupeptin is a competitive inhibitor of human cathepsin B with a Ki (app.) value of 7 x 10(-9) M in the pH range of 4.3-6.0 .
  • E-64: E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane) is a specific inhibitor of cathepsin B, H, and L that binds irreversibly to the active thiol group in many cysteine proteases .
  • Natural Inhibitors: Cathepsin B inhibitors from natural sources have demonstrated in vitro enzyme inhibitory activity in the range of 0.62–1.17 μM .

Applications

  • Cancer Research: Cathepsin B has been identified as a potential prognostic marker for various cancers . Cathepsin B inhibitors are being explored as anticancer drug candidates, creating a demand for probes that can selectively and easily detect cathepsin B and its inhibitors .
  • Proteomic Analysis: Cathepsins are used in proteomic analysis to identify cleavage sites .
  • Drug Discovery: Cathepsin B inhibitors are of interest for drug development . A ligand-based three-dimensional pharmacophore model has been generated using LigandScout 3.1 software, based on the chemical features present in active and inactive cathepsin B inhibitors .
  • Cosmetics: Polymers, including cosmetic polymers, may be associated with nanoparticles for the delivery of fragrances and nutrients .

Wirkmechanismus

Cathepsin B Substrate I, colorimetric, exerts its effects through a specific interaction with cathepsin B. The enzyme’s active site cleaves the peptide bond in the substrate, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s endopeptidase and exopeptidase activities, which are regulated by the enzyme’s occluding loop and catalytic dyad .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substrate Specificity and Enzyme Targets

Substrate Target Enzyme(s) Sequence/Chemical Structure Specificity Notes
Cathepsin B Substrate I Cathepsin B Z-Arg-Arg-pNA Highly specific for cathepsin B due to dibasic arginine residues .
Bz-DL-Arg-pNA·HCl Cathepsin B, H; trypsin, plasmin, papain Bz-DL-Arg-pNA Broad specificity; single arginine residue increases cross-reactivity .
Cathepsin G Substrate Cathepsin G Synthetic peptide (CAS 70967-91-8) Specific for cathepsin G, a serine protease involved in immune responses .
DBDY-Gly-Phe-MTPA Cathepsin B DBDY-Gly-Phe-MTPA Gold nanoparticle-based assay; visual detection without equipment .

Detection Methods and Sensitivity

  • Cathepsin B Substrate I : Colorimetric detection (405 nm). Sensitivity depends on enzyme concentration but is optimized for lysosomal extracts .
  • Bz-DL-Arg-pNA·HCl : Colorimetric (410 nm). Less sensitive due to broader enzyme targets .
  • DBDY-Gly-Phe-MTPA : Visual colorimetric (naked eye) with a detection limit of 0.1 µg/ml , advantageous for rapid screening .
  • Fluorometric Cathepsin Assays (e.g., Cathepsin D/L): Fluorogenic substrates (e.g., Rh-110) offer higher sensitivity but require specialized equipment .

Technical Considerations

  • Cross-Reactivity :
    • Cathepsin B Substrate I may cross-react with cathepsin L at high concentrations due to overlapping substrate preferences .
    • Bz-DL-Arg-pNA·HCl is unsuitable for selective cathepsin B studies due to activity against trypsin and plasmin .
  • Storage : Most substrates require −20°C storage, but lyophilized formulations (e.g., Cathepsin B Substrate I) offer longer shelf life .

Key Research Findings

  • NLRP3 Inflammasome Activation : Cathepsin B Substrate I has been critical in demonstrating cathepsin B's role in NLRP3 inflammasome assembly. KO studies show 70–90% reduction in IL-1β production when cathepsin B is absent .
  • Cancer Invasion : Elevated cathepsin B activity (measured via Z-Arg-Arg-pNA) correlates with glioma progression and MRI-confirmed tumor invasion .
  • Inhibitor Screening : The DBDY-Gly-Phe-MTPA assay identified chymostatin as a weak cathepsin B inhibitor (IC₅₀ = 1.78 µM), highlighting method-dependent variability in inhibitor potency .

Biologische Aktivität

Cathepsin B (CatB) is a prominent cysteine protease that plays critical roles in various physiological and pathological processes. Its activity is particularly significant in the context of disease mechanisms, including neurodegeneration, cancer, and inflammation. This article delves into the biological activity of Cathepsin B substrate I, particularly focusing on colorimetric assays used to measure its enzymatic activity.

Overview of Cathepsin B

Cathepsin B is primarily located in lysosomes but can also be found extralysosomally, where it exhibits various functions depending on the cellular environment. The enzyme is involved in protein degradation and processing, impacting several biological pathways. Notably, it has been implicated in the cleavage of amyloid precursor protein (APP), influencing amyloid-beta production, which is crucial in Alzheimer's disease pathology .

Enzymatic Activity : CatB exhibits endopeptidase activity at neutral pH levels, allowing it to process substrates outside the acidic lysosomal environment. This characteristic is crucial for its role in apoptosis and inflammation. For instance, CatB can activate procaspases, leading to apoptotic pathways in response to cellular stress .

Substrate Specificity : The substrate specificity of CatB is broad; however, it preferentially cleaves certain peptide bonds. This specificity can be exploited in colorimetric assays to quantify its activity. The substrate used in these assays often includes synthetic peptides that release chromogenic products upon cleavage .

Colorimetric Assays for Cathepsin B Activity

Colorimetric assays are widely used to measure the activity of CatB due to their simplicity and sensitivity. These assays typically involve the following steps:

  • Preparation of Samples : Tissue or cell lysates are prepared under conditions that preserve CatB activity.
  • Substrate Addition : A specific substrate linked to a chromogenic moiety is added.
  • Incubation : The mixture is incubated at optimal conditions (usually at pH 6-7) for a defined period.
  • Measurement : The absorbance of the solution is measured spectrophotometrically, correlating with CatB activity.

The standard substrate for these assays often includes N-benzyloxycarbonyl-arginyl-arginine-p-nitroanilide (Z-Arg-Arg-pNA), which releases p-nitroaniline upon cleavage by CatB .

Neurodegeneration and Alzheimer's Disease

Research indicates that elevated levels of CatB are associated with Alzheimer's disease (AD). Increased enzymatic activity may enhance APP processing, leading to greater amyloid-beta accumulation . A study demonstrated that inhibiting CatB activity resulted in reduced amyloid-beta levels, suggesting its dual role as both a promoter and a potential target for therapeutic intervention in AD .

Cancer Progression

In cancer biology, CatB has been shown to facilitate tumor invasion and metastasis through its proteolytic activity on extracellular matrix components. Studies have utilized colorimetric assays to quantify CatB activity in cancerous tissues compared to normal tissues, revealing significantly higher levels of enzymatic activity associated with aggressive cancer phenotypes .

Data Table: Summary of Key Findings

Study FocusKey FindingsMethodology
Alzheimer's DiseaseIncreased CatB activity correlates with higher amyloid-beta levelsColorimetric assay
Cancer MetastasisElevated CatB facilitates invasion; higher activity noted in tumorsComparative tissue analysis
InflammationCatB involved in IL-1β processing; modulates inflammatory responsesEnzymatic activity assay

Q & A

Q. How to select a suitable colorimetric substrate for Cathepsin B activity assays?

  • Methodological Answer: Cathepsin B substrates should contain cleavage motifs specific to its enzymatic activity. For example, the synthetic peptide Z-Arg-Arg-pNA (where pNA is a chromogenic group) is cleaved at the Arg-Arg bond, releasing pNA for detection at 405 nm . Alternatively, DBDY-Gly-Phe-MTPA is designed for selectivity, producing Phe-MTPA upon hydrolysis, which aggregates gold nanoparticles (AuNPs) to induce a visible color shift (red to blue) . Validate substrate specificity by testing against related proteases (e.g., cathepsins L/S) and include inhibitors (e.g., CA-074) to confirm Cathepsin B-specific activity.

Q. What controls are essential for validating a Cathepsin B colorimetric assay?

  • Methodological Answer:
  • Negative controls: (1) Omit the enzyme to detect non-enzymatic substrate degradation. (2) Use a Cathepsin B-specific inhibitor (e.g., leupeptin, IC₅₀ ≈ 0.11 µM) .
  • Positive controls: Pre-treat samples with purified Cathepsin B to confirm substrate cleavage.
  • Matrix controls: Test assay buffer and biological samples (e.g., serum) for intrinsic absorbance at the detection wavelength (e.g., 405 nm for pNA) to rule out interference .

Q. How to determine appropriate sample dilution to avoid matrix interference?

  • Methodological Answer: Conduct a pilot experiment with serial dilutions of standards and representative samples (e.g., cell lysate or plasma). Ensure the dilution maintains a linear response between substrate hydrolysis and enzyme concentration. For tissues, homogenize in lysis buffer (e.g., 50 mM Tris-HCl, pH 6.0, with 1% Triton X-100) and centrifuge to remove debris before dilution . Validate with spike-recovery experiments using purified Cathepsin B.

Q. What statistical methods ensure reproducibility in Cathepsin B activity assays?

  • Methodological Answer: Perform assays in duplicate or triplicate to calculate intra-assay variability (coefficient of variation, CV% < 10%). For inter-assay reproducibility, use ANOVA to compare results across multiple experimental runs. Report mean ± SD and normalize activity to total protein content (measured via BCA assay) .

Advanced Research Questions

Q. How to resolve discrepancies between colorimetric and immunoassay (e.g., ELISA) measurements of Cathepsin B?

  • Methodological Answer: Colorimetric assays measure active enzyme , while ELISAs detect total protein (including pro-forms or inhibitor-bound complexes). To reconcile discrepancies:
  • Treat samples with activators (e.g., cysteine proteases require reducing agents like DTT for full activity).
  • Compare ELISA results with activity-based profiling using selective substrates (e.g., Z-Arg-Arg-pNA vs. non-specific substrates like Bz-DL-Arg-pNA) .
  • Analyze post-translational processing (e.g., propeptide removal via western blot) to confirm active enzyme levels .

Q. What strategies optimize sensitivity in AuNP-based colorimetric assays for Cathepsin B?

  • Methodological Answer:
  • Substrate-to-enzyme ratio: Optimize hydrolysis time (e.g., 1–2 hours for 5–10 nM detection limits) .
  • AuNP size and surface charge: Use 20–40 nm citrate-capped AuNPs, as smaller particles exhibit sharper aggregation-dependent color shifts.
  • Signal amplification: Couple AuNP aggregation with secondary detection methods (e.g., spectrophotometric quantification at 650 nm for enhanced sensitivity).

Q. How to validate assay specificity in complex biological samples?

  • Methodological Answer:
  • Genetic knockdown: Use siRNA or CRISPR-Cas9 to silence Cathepsin B in cell models and compare activity to wild-type controls.
  • Protease panels: Test assay against recombinant cathepsins L, S, and K under identical conditions .
  • Inhibitor titration: Confirm dose-dependent inhibition with selective inhibitors (e.g., CA-074 for Cathepsin B vs. E-64 for broad cysteine proteases) .

Q. How to analyze kinetic data from Cathepsin B substrate hydrolysis?

  • Methodological Answer:
  • Initial rate method: Measure absorbance change (ΔA/min) during the linear phase of hydrolysis (first 10–20% substrate depletion).
  • Michaelis-Menten parameters: Calculate Kₘ and Vₘₐₓ using nonlinear regression. For Z-Arg-Arg-pNA, typical Kₘ values range from 50–100 µM .
  • Time-dependent inhibition: Pre-incubate enzyme with inhibitors and monitor residual activity over time to determine kₒ₆ₛ (inactivation rate constant).

Q. How to assess inhibitory efficiency of novel compounds against Cathepsin B?

  • Methodological Answer:
  • IC₅₀ determination: Pre-incubate Cathepsin B with inhibitor (0–10 µM) for 15 minutes, then add substrate and measure residual activity. Fit data to a log(inhibitor) vs. response curve .
  • Mechanistic studies: Perform competitive vs. non-competitive inhibition analysis using Lineweaver-Burk plots.

Q. What are common pitfalls in interpreting Cathepsin B activity data, and how to mitigate them?

  • Methodological Answer:
  • Endogenous inhibitors: Use size-exclusion chromatography to remove inhibitors like cystatins from tissue extracts.
  • Autoactivation: Pre-activate pro-Cathepsin B with pepsin (pH 4.0) to ensure consistent enzyme preparation.
  • Fluorescence interference: For pNA-based assays, filter samples to remove particulates and correct for background absorbance at 405 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cathepsin B Ssubstrate I,colorimetric
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